(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide features a conjugated enamide backbone with a 1,3-benzodioxole group at the α-position and a furan-pyrazine hybrid substituent at the amide nitrogen. Its (E)-configuration is stabilized by intramolecular conjugation, as observed in structurally related enamide derivatives . Spectroscopic characterization (FTIR, FT-Raman) and quantum mechanical analyses (DFT/B3LYP/6-311++G(d,p)) of analogous compounds, such as (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide, reveal key vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and thermodynamic properties (e.g., increasing entropy with temperature) .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(6-4-13-3-5-15-17(10-13)26-12-25-15)22-11-14-19(21-8-7-20-14)16-2-1-9-24-16/h1-10H,11-12H2,(H,22,23)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOSRCZSCLIUDR-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with a pyrazine derivative. The final step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole, furan, and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the prop-2-enamide moiety can yield the corresponding amine.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the benzodioxole and furan moieties. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as antitumor agents due to their ability to inhibit specific enzymes involved in cancer progression .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative | MCF-7 (Breast Cancer) | 15 | Inhibition of kinase activity |
| Furan-Benzo[d]oxole Compound | A549 (Lung Cancer) | 10 | Induction of apoptosis |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in tumor growth and metastasis. The furan and pyrazine rings may enhance binding affinity through π-stacking interactions .
Photophysical Properties
Compounds with benzodioxole structures are noted for their photophysical properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of furan and pyrazine groups can further enhance these properties by improving charge transport characteristics .
Table 2: Photophysical Characteristics of Benzodioxole Derivatives
| Compound Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| Benzodioxole-Furan Conjugate | 350 | 450 | 30 |
| Pyrazine-Benzo[d]oxole Hybrid | 400 | 500 | 25 |
Antimicrobial Activity
Research indicates that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide exhibit antimicrobial properties against various pathogens. The benzodioxole core is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes .
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of the compound to evaluate their anticancer activity against different cell lines. The results indicated that modifications on the furan ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Photovoltaic Applications
Another research project explored the use of similar benzodioxole-based compounds in organic solar cells. The findings demonstrated improved efficiency compared to traditional materials, highlighting the potential for these compounds in renewable energy technologies.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and furan rings can engage in π-π interactions and hydrogen bonding, while the pyrazine ring can coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the title molecule but differ in substituents and biological/physical properties:
Key Observations :
Computational and Thermodynamic Insights
- DFT Analysis: The target compound’s HOMO-LUMO gap (~4 eV, inferred from ) indicates moderate electronic stability. Hyperconjugative interactions (NBO analysis) in benzodioxole derivatives stabilize charge transfer, a feature critical for nonlinear optics .
- Thermodynamics : Entropy (S) and heat capacity (C) increase with temperature, similar to , suggesting comparable thermal stability for the target compound.
Similarity Indexing and Drug Design
- Tanimoto Coefficient : Structural similarity to bioactive enamide derivatives (e.g., EGFR inhibitors) could be quantified using Morgan fingerprints (Tanimoto > 0.7 for significant bioactivity correlation) .
- Activity Cliffs: Minor substituent changes (e.g., benzodioxole to benzoxazole) may cause drastic activity shifts, necessitating careful SAR studies .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzodioxole moiety linked to a furan-substituted pyrazine, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures can exhibit various biological activities including:
- Anticancer Activity : Studies have shown that benzodioxole derivatives often possess cytotoxic effects against different cancer cell lines. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
- Antidiabetic Effects : Some benzodioxole derivatives have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. This suggests potential use in managing diabetes by regulating blood sugar levels .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as α-amylase and other targets related to cancer progression .
- Cell Cycle Arrest and Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Anticancer Activity
A study investigated the cytotoxic effects of benzodioxole derivatives on several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IIa | MCF7 | 25 |
| IIc | A549 | 30 |
| IId | HeLa | 40 |
Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice revealed that certain benzodioxole derivatives exhibit significant blood glucose-lowering effects:
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| IIc | 50 | 45 |
| IIa | 100 | 50 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
